Cas no 61396-62-1 (2-(4-fluorophenyl)methyloxirane)

2-(4-Fluorophenyl)methyloxirane is a fluorinated epoxide compound characterized by the presence of a 4-fluorophenyl group attached to a methyloxirane (epoxide) ring. This structure imparts reactivity typical of epoxides, making it a valuable intermediate in organic synthesis, particularly for ring-opening reactions to form fluorinated derivatives. The fluorine substituent enhances the compound's stability and influences its electronic properties, which can be advantageous in pharmaceutical and agrochemical applications. Its well-defined reactivity profile allows for selective functionalization, enabling the synthesis of complex molecules. The compound is typically handled under controlled conditions due to the epoxide's sensitivity to nucleophiles and acids. Suitable for research and industrial-scale applications requiring fluorinated building blocks.
2-(4-fluorophenyl)methyloxirane structure
61396-62-1 structure
Product Name:2-(4-fluorophenyl)methyloxirane
CAS No:61396-62-1
MF:C9H9FO
MW:152.165566205978
MDL:MFCD22414020
CID:480958
PubChem ID:12407139
Update Time:2025-10-29

2-(4-fluorophenyl)methyloxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane, [(4-fluorophenyl)methyl]-
    • 2-[(4-fluorophenyl)methyl]oxirane
    • 2-(4-fluorophenylmethyl)oxirane
    • SCHEMBL1499381
    • Z1495386285
    • KAKVFQDCNJBRFO-UHFFFAOYSA-N
    • EN300-223953
    • AKOS026730898
    • 61396-62-1
    • DTXSID10496819
    • 2-(4-fluorophenyl)methyloxirane
    • MDL: MFCD22414020
    • Inchi: 1S/C9H9FO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2
    • InChI Key: KAKVFQDCNJBRFO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC1CO1

Computed Properties

  • Exact Mass: 152.06377
  • Monoisotopic Mass: 152.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • PSA: 12.53

2-(4-fluorophenyl)methyloxirane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F589645-10mg
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1
10mg
$ 50.00 2022-06-05
TRC
F589645-50mg
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1
50mg
$ 160.00 2022-06-05
TRC
F589645-100mg
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1
100mg
$ 230.00 2022-06-05
A2B Chem LLC
AV74946-2.5g
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1 95%
2.5g
$1124.00 2024-04-19
A2B Chem LLC
AV74946-5g
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1 95%
5g
$1646.00 2024-04-19
A2B Chem LLC
AV74946-50mg
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1 95%
50mg
$142.00 2024-04-19
A2B Chem LLC
AV74946-100mg
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1 95%
100mg
$195.00 2024-04-19
A2B Chem LLC
AV74946-250mg
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1 95%
250mg
$263.00 2024-04-19
A2B Chem LLC
AV74946-500mg
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1 95%
500mg
$464.00 2024-04-19
A2B Chem LLC
AV74946-1g
2-[(4-fluorophenyl)methyl]oxirane
61396-62-1 95%
1g
$591.00 2024-04-19

2-(4-fluorophenyl)methyloxirane Related Literature

Additional information on 2-(4-fluorophenyl)methyloxirane

Introduction to 2-(4-Fluorophenyl)methyloxirane (CAS No. 61396-62-1)

2-(4-Fluorophenyl)methyloxirane, also known by its CAS number 61396-62-1, is a versatile and important chemical compound in the field of organic synthesis and pharmaceutical research. This compound is a member of the epoxide family, characterized by a three-membered ring containing one oxygen atom and two carbon atoms. The presence of the fluorine atom in the phenyl group imparts unique chemical and physical properties, making it a valuable intermediate in various synthetic pathways.

The molecular structure of 2-(4-Fluorophenyl)methyloxirane is represented by the formula C8H7FNO. The fluorine substitution on the phenyl ring significantly influences the compound's reactivity and selectivity in chemical reactions, which is crucial for its applications in drug discovery and development. The epoxide functionality, on the other hand, provides a reactive site that can undergo nucleophilic attack, leading to the formation of various derivatives with diverse functionalities.

In recent years, there has been growing interest in the use of 2-(4-Fluorophenyl)methyloxirane as a building block for the synthesis of bioactive molecules. One notable application is in the development of fluorinated pharmaceuticals, where the introduction of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of novel antiviral agents with improved efficacy against RNA viruses.

The synthetic versatility of 2-(4-Fluorophenyl)methyloxirane has also been leveraged in the preparation of advanced materials. Researchers at the University of California, Berkeley, demonstrated its utility in the synthesis of functional polymers with tunable properties. These polymers have potential applications in areas such as drug delivery systems, coatings, and electronic materials.

In addition to its synthetic applications, 2-(4-Fluorophenyl)methyloxirane has been studied for its biological activities. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This finding opens up new avenues for the development of therapeutic agents targeting inflammatory diseases.

The safety and environmental impact of 2-(4-Fluorophenyl)methyloxirane are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices are essential to ensure workplace safety and environmental protection. Researchers at the Environmental Protection Agency (EPA) have conducted studies to evaluate its potential environmental fate and effects, providing valuable data for risk assessment.

In conclusion, 2-(4-Fluorophenyl)methyloxirane (CAS No. 61396-62-1) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical research. Its unique chemical properties make it an attractive intermediate for the development of novel drugs and materials. Ongoing research continues to uncover new applications and optimize its use in various fields, contributing to advancements in science and technology.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent